

Fruquintinib absorption distribution metabolism excretion

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Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

Cat. No.: S528503

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Fruquintinib ADME Properties: Quantitative Summary

The table below summarizes the key quantitative ADME parameters of **Fruquintinib**, synthesized from population analyses and clinical studies.

Parameter	Value	Details / Conditions
Absorption		
Time to Cmax (Tmax)	~2-3 hours	Median (range: 0.5 - 24 hours) [1] [2].
Dose Proportionality	Yes	Demonstrated over 1-6 mg dose range [3] [1].
Food Effect	No clinically significant difference	Administer with or without food [1].
Proton-Pump Inhibitor (PPI) Effect on Absorption Rate	60.7% decrease	Not considered clinically meaningful for overall exposure [3].
Distribution		

Parameter	Value	Details / Conditions
Apparent Volume of Distribution (V/F)	~46 L [1]	Increases with body weight [3].
Plasma Protein Binding	~95% [3] [1]	
Metabolism		
Primary Metabolite	M11 (N-demethylation)	Accounts for ~17% of total plasma radioactivity; potency for VEGFR-2 is 10 times lower than parent drug [3] [4].
Metabolite-to-Parent AUC ratio	0.3 (at steady state) [3]	
Major CYP Enzymes Involved	CYP3A (highest contribution), CYP2C8, CYP2C9, CYP2C19 [4] [1] [2]	Also involves non-CYP450 systems (sulfation, glucuronidation) [3] [1].
Excretion		
Mean Elimination Half-Life (Parent)	42-43.2 hours [3] [1]	
Mean Elimination Half-Life (M11)	54 hours [3] [5]	
Recovery in Urine	~60% of dose	0.5% as unchanged parent drug [3] [1].
Recovery in Feces	~30% of dose	5% as unchanged parent drug [3] [1].

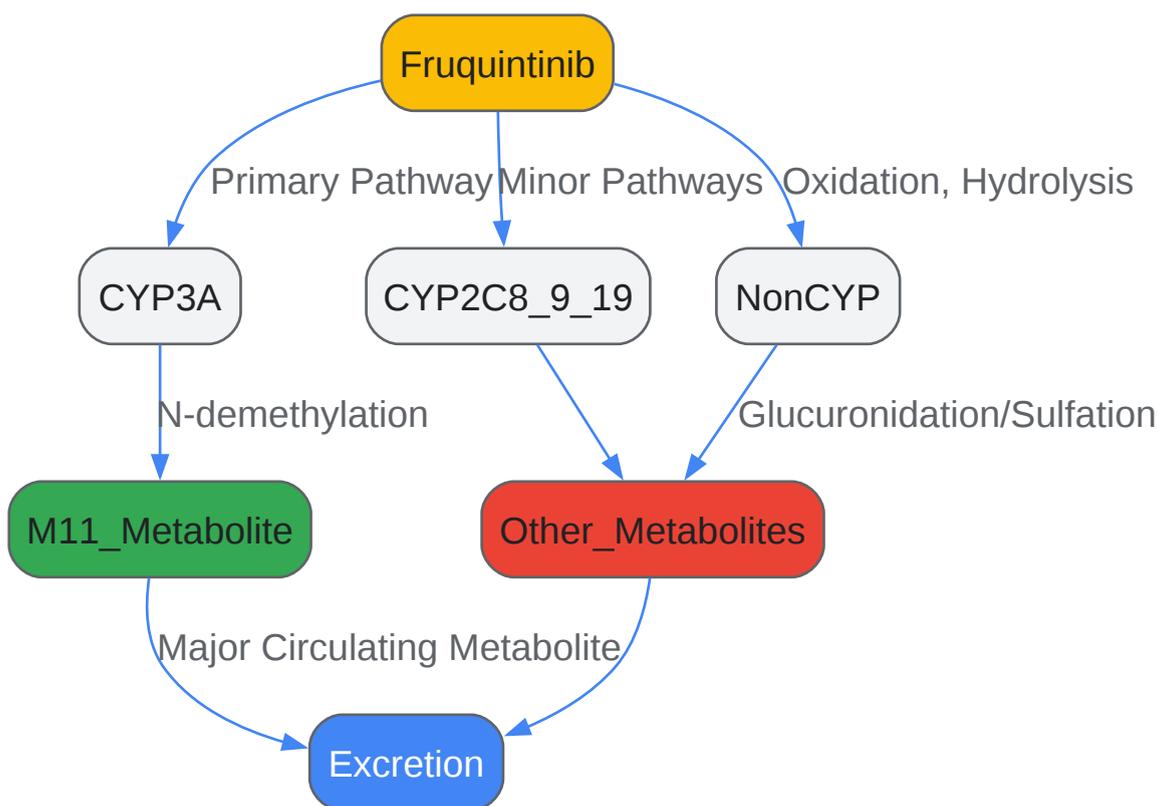
CYP Enzyme Contribution to Metabolism

The relative contribution of specific Cytochrome P450 enzymes to **Fruquintinib**'s metabolism is detailed in the table below.

Enzyme	Relative Contribution
CYP3A	Primary / Highest [4]
CYP2C8	Minor
CYP2C9	Minor
CYP2C19	Minor

Fruquintinib Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of **Fruquintinib**, based on in vitro and mass balance studies.



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Key Experimental Protocols for ADME Studies

For researchers looking to replicate or design studies on **Fruquintinib**'s ADME profile, here are the core methodologies from the cited literature.

- **Population Pharmacokinetic Modeling [3] [5]**

- **Objective:** To characterize interpatient variability and quantify the effects of intrinsic/extrinsic factors on **Fruquintinib** and M11 PK.
- **Software:** NONMEM (version 7.4.3).
- **Data:** Plasma concentration-time data from 557 subjects across five Phase I/Ib and one Phase III (FRESCO-2) study.
- **Model Structure:** A one-compartment model with first-order absorption, a lag time, and linear elimination for **Fruquintinib**, linked to a one-compartment model with linear elimination for M11.
- **Covariate Analysis:** A univariate screening process was used to test demographics, organ function, health status, and concomitant medications (e.g., PPIs).

- **Drug-Drug Interaction (DDI) Study [4]**

- **Objective:** To evaluate the impact of CYP3A inhibition and induction on **Fruquintinib** PK.
- **Design:** A two-part, two-period, fixed-sequence study in healthy subjects.
- **Part A (CYP3A Inhibition):** Subjects received a single 5 mg dose of **Fruquintinib** alone (Period 1), then with itraconazole (200 mg daily) (Period 2).
- **Part B (CYP3A Induction):** Subjects received a single 5 mg dose of **Fruquintinib** alone (Period 1), then with rifampin (600 mg daily) (Period 2).
- **PK Sampling:** Blood samples were collected over 168 hours post-**Fruquintinib** dosing in both periods for non-compartmental analysis.

- **Mass Balance and Metabolite Profiling [3] [1]**

- **Objective:** To identify the excretion routes and metabolic pathways.
- **Design:** A single-dose study in healthy subjects.
- **Procedure:** Administration of a 5 mg radiolabeled ($[^{14}\text{C}]$) **Fruquintinib** dose.
- **Sample Collection:** Total collection of urine and feces over 96-240 hours.
- **Analysis:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure total radioactivity and identify the chemical structure of metabolites.

Key Takeaways for Drug Development

- **Consistent Dosing:** The population PK analysis supports a standard 5 mg starting dose without need for adjustment for age, sex, race, mild hepatic impairment, or mild to moderate renal impairment [3] [6].
- **Manageable Drug Interactions:** Coadministration with potent CYP3A inducers (e.g., rifampin) should be avoided due to a 65% reduction in **Fruquintinib** exposure. No dose adjustment is needed with CYP3A inhibitors [4].
- **High Selectivity Advantage:** **Fruquintinib**'s high selectivity for VEGFR-1, -2, and -3 minimizes off-target toxicity, making it a favorable candidate for combination therapies [2].

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